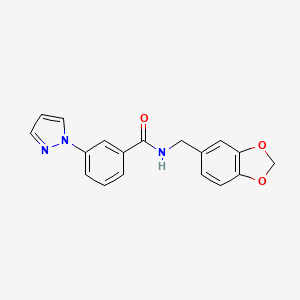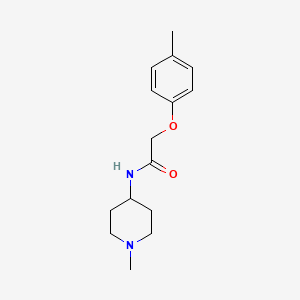![molecular formula C20H28N4O2 B5290676 N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5290676.png)
N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide, also known as MP-10, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and pain management. Studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, this compound has been shown to protect neurons from oxidative stress-induced damage and reduce pain in animal models.
Mechanism of Action
The mechanism of action of N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. Additionally, this compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception and neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. Studies have demonstrated that this compound can induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, this compound has been shown to reduce pain and protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide in lab experiments is its ability to selectively target specific enzymes and receptors in the body. This allows researchers to study the effects of inhibiting these targets on various physiological processes. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
Future Directions
There are several future directions for research on N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide, including exploring its potential as a cancer therapy, investigating its neuroprotective effects, and studying its effects on inflammation and pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown significant potential in various scientific research applications, and further studies are needed to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide involves several steps, including the reaction of 4-piperidinemethanol with 3-bromomethylbenzoic acid, followed by the reaction of the resulting intermediate with 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine. The final product is obtained through purification and characterization.
Properties
IUPAC Name |
N-[2-methoxy-1-(2-methylpyrazol-3-yl)ethyl]-3-(piperidin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-24-19(8-11-22-24)18(14-26-2)23-20(25)17-5-3-4-16(13-17)12-15-6-9-21-10-7-15/h3-5,8,11,13,15,18,21H,6-7,9-10,12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTIZICYCMSAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(COC)NC(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5290611.png)


![8-bromo-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole hydrochloride](/img/structure/B5290625.png)
![4-methoxy-3-[(methylamino)sulfonyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B5290628.png)
![2-[1-cyclohexyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-2-piperazinyl]ethanol](/img/structure/B5290632.png)

![8-[3-fluoro-5-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5290658.png)
![3-[(3,4-dimethylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5290666.png)
![methyl 1-{[2-(4-fluorophenyl)-3-oxopiperazin-1-yl]carbonyl}cyclopropanecarboxylate](/img/structure/B5290669.png)
![6-(cyclopentylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5290674.png)
![1-acetyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5290689.png)
![2-tert-butyl-6-[2-(3-chlorophenoxy)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5290701.png)
